(E)-(1,2,3,7,8-13C5)hexadec-9-enoic acid

Lipidomics Stable Isotope Dilution Isomer-Resolved Quantification

(E)-(1,2,3,7,8-13C5)hexadec-9-enoic acid (CAS 1255644-44-0), also known as trans-9-hexadecenoic acid-1,2,3,7,8-13C5 or palmitelaidic acid-1,2,3,7,8-13C5, is a stable isotope-labeled long-chain monounsaturated fatty acid (C16:1, trans-Δ9) carrying five carbon-13 atoms at positions 1, 2, 3, 7, and 8 of the 16-carbon backbone. It is the trans (E) geometric isomer of the more abundant endogenous cis-palmitoleic acid.

Molecular Formula C16H30O2
Molecular Weight 259.37 g/mol
CAS No. 1255644-44-0
Cat. No. B3333676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-(1,2,3,7,8-13C5)hexadec-9-enoic acid
CAS1255644-44-0
Molecular FormulaC16H30O2
Molecular Weight259.37 g/mol
Structural Identifiers
SMILESCCCCCCC=CCCCCCCCC(=O)O
InChIInChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3,(H,17,18)/b8-7+/i9+1,10+1,14+1,15+1,16+1
InChIKeySECPZKHBENQXJG-JUEUFVFDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-(1,2,3,7,8-13C5)hexadec-9-enoic acid (CAS 1255644-44-0): A Position-Specific 13C5-Labeled Trans-Monounsaturated Fatty Acid for Isomer-Resolved Lipidomics


(E)-(1,2,3,7,8-13C5)hexadec-9-enoic acid (CAS 1255644-44-0), also known as trans-9-hexadecenoic acid-1,2,3,7,8-13C5 or palmitelaidic acid-1,2,3,7,8-13C5, is a stable isotope-labeled long-chain monounsaturated fatty acid (C16:1, trans-Δ9) carrying five carbon-13 atoms at positions 1, 2, 3, 7, and 8 of the 16-carbon backbone . It is the trans (E) geometric isomer of the more abundant endogenous cis-palmitoleic acid. The compound is supplied as a solid with an isotopic enrichment of 99 atom % ¹³C and a chemical purity of ≥95% (CP), yielding a characteristic M+5 mass shift in mass spectrometry . Its primary utility lies in serving as a tracer or stable isotope-labeled internal standard (SIL-IS) for the precise, isomer-specific quantification of trans-9-hexadecenoic acid in complex biological matrices, a task for which unlabeled or generically labeled analogs are inherently unsuited [1].

Why (E)-(1,2,3,7,8-13C5)hexadec-9-enoic acid Cannot Be Replaced by Generic Unlabeled or Cis-Isomer Analogs in Quantitative Lipidomics


Substituting (E)-(1,2,3,7,8-13C5)hexadec-9-enoic acid with unlabeled palmitelaidic acid, its deuterated analog (palmitelaidic acid-d13), or the identically mass-shifted cis-isomer (palmitoleic acid-1,2,3,7,8-13C5, Sigma 754838) introduces critical analytical and biological inaccuracies. Unlabeled compounds cannot correct for matrix effects or ionization efficiency variations in LC-MS/MS quantification [1]. Deuterated internal standards exhibit chromatographic retention time shifts due to the deuterium isotope effect, compromising co-elution with the target analyte and reducing quantification accuracy, a limitation absent in ¹³C-labeled standards [2]. Most critically, the cis- and trans-isomers share identical exact mass and must be resolved chromatographically; using the wrong isomeric internal standard makes it impossible to independently quantify each isomer in a single analytical run, collapsing the critical biological distinction between endogenously produced cis-palmitoleic acid and dietary-origin trans-palmitelaidic acid [3].

Quantitative Differentiation Evidence for (E)-(1,2,3,7,8-13C5)hexadec-9-enoic acid Versus Closest Analogs


Isomer-Specific Chromatographic Resolution: Trans-13C5 Internal Standard Uniquely Enables Independent Quantification of Co-Occurring Cis- and Trans-Hexadecenoic Acids

In LC-MS/MS-based quantitative lipidomics, the cis (palmitoleic acid) and trans (palmitelaidic acid) isomers of hexadec-9-enoic acid share identical precursor and product ion masses, making MS-only differentiation impossible [1]. The validated HPLC method for simultaneous determination of cis- and trans-palmitoleic acid demonstrates that the two isomers are chromatographically baseline-resolved on a reverse-phase BDS-C18 column (acetonitrile/water mobile phase), with a limit of detection of 0.05 µg/mL for trans-POA vs. 0.2 µg/mL for cis-POA—a 4-fold difference—and linear calibration from 0.05 to 500 µg/mL [1]. Consequently, (E)-(1,2,3,7,8-13C5)hexadec-9-enoic acid, acting as the trans-specific SIL-IS, co-elutes with endogenous trans-palmitelaidic acid and enables its independent quantification without interference from the cis-isomer. By contrast, the identically 13C5-labeled cis-isomer (Sigma 754838) would co-elute with endogenous cis-palmitoleic acid, leaving the trans isomer without a matched internal standard .

Lipidomics Stable Isotope Dilution Isomer-Resolved Quantification

Position-Specific 13C5 Labeling at Carboxyl and Double-Bond Adjacent Positions Enables Metabolic Fate Tracking That Uniform or Deuterated Labels Cannot Replicate

The 13C labeling of (E)-(1,2,3,7,8-13C5)hexadec-9-enoic acid is position-specific: carbons 1, 2, and 3 (the carboxyl terminus) and carbons 7 and 8 (spanning the trans-Δ9 double bond). When this tracer is taken up by cells and subjected to fatty acid elongation, the five 13C atoms are retained at defined positions in the elongated products (e.g., C18:1), enabling tracking of the carbon backbone origin by MS/MS fragment ion analysis . In the protocol for 13C-glutamine tracing in glioblastoma cells, the ability to distinguish palmitoleic acid (cis-16:1n-7) from palmitelaidic acid (trans-16:1n-7) derived via reductive carboxylation was critical for unveiling metabolic reprogramming [1]. This isotopologue-resolved approach is impossible with uniformly 13C16-labeled hexadec-9-enoic acid, which yields a broad isotopologue distribution and obscures positional information, or with deuterium-labeled analogs such as palmitelaidic acid-d13, which suffer from metabolic deuterium loss via exchange and isotope effects on enzyme kinetics [2].

Metabolic Flux Analysis Fatty Acid Elongation Desaturation Tracking

Distinct Biological Regulation of Cholesterol Metabolism: Trans- but Not Cis-Palmitoleic Acid Inhibits Intestinal Cholesterol Absorption via NPC1L1 Downregulation

In a 4-week high-fat diet mouse model, trans-palmitoleic acid (tPOA) and cis-palmitoleic acid (cPOA) were administered intragastrically and their effects on cholesterol metabolism were compared [1]. tPOA significantly reduced serum total cholesterol, low-density lipoprotein (LDL), high-density lipoprotein (HDL), hepatic free cholesterol, and total bile acids (TBAs). Mechanistically, tPOA downregulated intestinal Niemann-Pick C1-Like 1 (NPC1L1) protein expression, thereby inhibiting dietary cholesterol absorption; cPOA had no effect on NPC1L1 [1]. Both isomers reduced HMGCR (3-hydroxy-3-methylglutaryl coenzyme reductase) protein levels, indicating shared suppression of cholesterol biosynthesis. In the liver, tPOA decreased LXRα while increasing CYP7A1 (cholesterol 7-alpha hydroxylase), redirecting cholesterol toward bile acid synthesis; cPOA reduced CYP7A1 [1]. These divergent mechanisms mean that substituting cis-13C5 for trans-13C5 as an internal standard would collapse the ability to independently trace the distinct metabolic fates of trans- and cis-fatty acids in the same biological sample, a concern highlighted by the bio-protocol's emphasis on isomer distinction [2].

Cholesterol Metabolism Cardiovascular Biomarker NPC1L1 Transporter

Physical State Differentiation: Solid Trans-13C5 vs. Liquid Cis-13C5 Enables Orthogonal Handling and Formulation Workflows

The trans-specific 13C5 compound (Sigma 722774) is a solid at standard storage conditions (−20°C), whereas the identically 13C5-labeled cis-isomer (Sigma 754838) is a liquid with a melting point of 0.5°C, a boiling point of 162°C, and a density of 0.912 g/mL at 20°C . This physical state difference is a consequence of the trans double bond geometry, which permits tighter molecular packing in the solid phase compared to the kinked cis configuration. For procurement and laboratory operations, the solid trans-13C5 form simplifies gravimetric dispensing for gravimetric standard preparation, reduces the risk of oxidative degradation during storage, and allows shipment at ambient temperature without leakage concerns associated with liquid fatty acid standards . The cis-13C5 liquid requires storage at 2–8°C and presents additional handling constraints for precise microgram-level aliquoting .

Analytical Standard Handling Formulation Stability

Greater 13C Isotopic Discrimination Relative to Biomass: Trans-9-Hexadecenoic Acid Shows Unique Biosynthetic Fractionation Signature Distinguishing It from Cis and Saturated Analogs

In the chemoautotrophic bacterium Nitrosomonas europaea, compound-specific stable carbon isotope analysis of individual fatty acids revealed that trans-9-hexadecenoic acid was the most 13C-depleted fatty acid relative to whole biomass, with a depletion of 13.0‰, followed by cis-9-hexadecenoic acid at 9.6‰ and the saturated hexadecanoic acid (palmitic acid) at 6.9‰ [1]. The incremental depletion observed in the trans isomer relative to the cis isomer (Δ13.0 − 9.6 = 3.4‰) provides geochemical and biochemical evidence that cis-to-trans isomerization and desaturation are associated with characteristic isotope fractionation effects [1]. This natural-abundance isotopic signature is a baseline that the 13C5-enriched tracer can exploit: because the labeled compound's δ13C value is shifted by several orders of magnitude above natural abundance, it serves as an unmistakable tracer for tracking trans-9-hexadecenoic acid flux—even against the background of natural 13C depletion specific to the trans isomer—an analytical advantage not offered by deuterated or unlabeled tracers [2].

Compound-Specific Isotope Analysis Biosynthetic Fractionation Fatty Acid Desaturation

Same CAS Registry, Divergent Products: The Trans-13C5 and Cis-13C5 Compounds Are Chemically and Analytically Distinct Despite Sharing CAS 1255644-44-0

A critical procurement consideration is that CAS 1255644-44-0 is assigned to the generic substance record '(E)-hexadec-9-enoic acid' and is used as the cataloging CAS by Sigma-Aldrich for both the trans-13C5 (Product 722774) and the cis-13C5 (Product 754838) isotopologues [1]. Despite sharing the same CAS number, these two products are stereochemically and physically distinct compounds: Product 722774 is (9E)-(1,2,3,7,8-13C5)hexadec-9-enoic acid (trans geometry, solid), while Product 754838 is (9Z)-(1,2,3,7,8-13C5)hexadec-9-enoic acid (cis geometry, liquid) [1]. Both have identical isotopic enrichment (99 atom % 13C), chemical purity (≥95% CP), and mass shift (M+5). Selecting the wrong product number—or assuming the CAS number uniquely identifies the stereoisomer—compromises the entire analytical workflow because the two isomers cannot be used interchangeably as internal standards for each other [2].

Chemical Procurement Isomer Purity Product Specification

Optimal Research and Industrial Application Scenarios for (E)-(1,2,3,7,8-13C5)hexadec-9-enoic acid (Sigma 722774)


Quantitative LC-MS/MS Measurement of Dietary Trans-Palmitelaidic Acid as a Biomarker in Human Plasma for Type 2 Diabetes Risk Assessment

The compound serves as the matched stable isotope-labeled internal standard (SIL-IS) for absolute quantification of trans-palmitelaidic acid in human plasma or serum by LC-MS/MS. Because trans-palmitelaidic acid is an established biomarker inversely associated with incident type 2 diabetes [1], its accurate and isomer-specific measurement is essential. The 99 atom % 13C, M+5 trans-13C5 internal standard co-elutes precisely with endogenous trans-palmitelaidic acid, corrects for matrix effects, and avoids cross-interference from the co-occurring cis-isomer—an analytical requirement demonstrated by the isomer-resolved HPLC method with its 0.05 µg/mL LOD [2]. This workflow enables population-scale lipidomic studies with the precision needed for clinical risk stratification.

Stable Isotope Tracer Studies of Trans-Fatty Acid Metabolic Fate and Cholesterol Regulation Pathways in Rodent Models

In mechanistic studies investigating how dietary trans-palmitelaidic acid differentially regulates cholesterol absorption (via NPC1L1) and bile acid synthesis (via CYP7A1) compared to cis-palmitoleic acid [1], the position-specific 13C5 label permits tracking of the trans-fatty acid carbon backbone through elongation, desaturation, and β-oxidation pathways. The labeled positions at C1–C3 and C7–C8 provide diagnostic fragment ions in MS/MS that unambiguously identify metabolic products retaining the trans-origin label, enabling flux analysis that is impossible with generic 13C16-uniformly labeled or deuterated tracers [2].

Isomer-Specific Fatty Acid Profiling in Cancer Metabolism Research Using 13C-Glutamine Tracing

When coupled with 13C-glutamine tracing in cancer cells (e.g., glioblastoma), the trans-13C5 internal standard enables the chromatographic separation and independent quantification of newly synthesized trans- and cis-hexadecenoic acid isotopologues derived from glutamine via reductive carboxylation [1]. This level of isomer-resolved isotopologue analysis unveils metabolic reprogramming events—such as lysosome inhibition-induced alterations in fatty acid synthesis—that would be masked if a generic C16:1 internal standard were employed. The solid physical form also facilitates precise preparation of the internal standard spike solution for multi-sample metabolomics batches [2].

Development and Validation of Regulated Bioanalytical Methods for Trans-Fatty Acid Quantification in Food and Dietary Supplement Matrices

In food science and regulatory analytical chemistry, the trans-13C5 compound is the definitive SIL-IS for quantifying trans-palmitelaidic acid content in dairy products, partially hydrogenated oils, and fish oils where both cis- and trans-isomers co-exist. The validated HPLC method demonstrating a 4-fold better LOD for trans-POA versus cis-POA supports the use of the trans-specific standard for achieving the sensitivity required by regulatory detection limits [1]. The solid form and −20°C storage condition ensure long-term stability of the reference standard, a critical requirement for ISO 17025-accredited testing laboratories [2].

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